molecular formula C7H3Cl2NO2 B15335307 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

Cat. No.: B15335307
M. Wt: 204.01 g/mol
InChI Key: BHVVRNQDBBLBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one is a heterocyclic compound with the molecular formula C7H3Cl2NO2. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with chlorine atoms substituted at the 4 and 6 positions. It is used in various chemical and biochemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyridine-3-carboxylic acid with a suitable dehydrating agent to form the furan ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-1H-furo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

4,6-dichloro-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H3Cl2NO2/c8-4-1-3-2-12-7(11)5(3)6(9)10-4/h1H,2H2

InChI Key

BHVVRNQDBBLBLO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC(=C2C(=O)O1)Cl)Cl

Origin of Product

United States

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